7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound with significant relevance in medicinal chemistry and pharmaceutical research. This compound features a bromine atom attached to a pyrrolo[3,2-c]pyridine ring system, along with a carbonitrile group at the 3-position. Its molecular formula is , and it has garnered attention for its potential applications in drug development and biological studies.
The compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen. It is listed in various chemical databases, including PubChem and BenchChem, where it is associated with the Chemical Abstracts Service number 1260387-11-8. The compound is also recognized for its hazard classifications, indicating potential risks associated with handling it, such as being harmful if swallowed and causing skin irritation .
The synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile typically involves several key steps:
The synthetic routes may vary depending on the precursors used and the desired yield and purity. Optimization of these methods is essential for industrial production to minimize costs and environmental impact while maximizing efficiency .
The molecular structure of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile can be represented using various structural notations:
InChI=1S/C8H4BrN3/c9-7-4-11-3-6-5(1-10)2-12-8(6)7/h2-4,12H
YBKAUXNAUJHINL-UHFFFAOYSA-N
C1=C(C2=CN=CC(=C2N1)Br)C#N
The compound exhibits a complex arrangement of atoms that contributes to its unique chemical properties .
Key data regarding the molecular structure includes:
7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile can participate in various chemical reactions typical of heterocyclic compounds. These include:
Understanding the reactivity of this compound is crucial for developing new derivatives with enhanced biological activity or altered properties for specific applications in medicinal chemistry .
The mechanism of action for 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile primarily involves its interaction with biological targets at the molecular level. Its biological activity may be attributed to:
Data supporting these mechanisms often come from studies examining its effects on cellular models or in vivo systems .
The physical properties of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile include:
Key chemical properties include:
Relevant data from chemical databases provide insights into solubility, boiling points, and other characteristics essential for practical applications in research and industry .
7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile has several scientific uses:
The versatility of this compound makes it an important subject of study within multiple scientific disciplines .
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4